molecular formula C18H13N3O3 B2611388 N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 921143-16-0

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2611388
CAS No.: 921143-16-0
M. Wt: 319.32
InChI Key: CKYBSUAWVXCHLY-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic hybrid heterocycle of significant interest in medicinal chemistry and drug discovery, designed by integrating two pharmaceutically privileged scaffolds. The 1,2,4-oxadiazole ring is a well-documented bioisostere for ester and amide functionalities, enhancing metabolic stability and improving the pharmacokinetic profile of lead compounds . This heterocycle is present in several bioactive molecules and drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . The benzofuran moiety, on the other hand, is a fundamental structural unit found in numerous natural and synthetic bioactive agents, and is extensively investigated for its potent antimicrobial and anticancer properties, particularly against breast cancer cell lines . The strategic fusion of these two motifs into a single molecular architecture aims to leverage their synergistic potential, creating a novel chemical entity for probing new biological pathways. This compound is primarily intended for research applications focused on screening for antimicrobial agents against resistant bacterial strains, evaluating antiproliferative activity in various cancer cell models, and investigating the mechanism of action of hybrid heterocycles. It serves as a key intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBSUAWVXCHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potential as an anticancer agent by evaluating its activity against human cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program .
  • Antiviral Properties : Preliminary studies suggest that compounds with oxadiazole structures can inhibit viral replication, making them candidates for antiviral drug development.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Biological Research

In biological studies, this compound is utilized for:

  • Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications.
  • Receptor Binding Assays : Its interaction with various biological receptors is under investigation to understand its mechanism of action and therapeutic potential.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : Research is ongoing into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
  • Fluorescent Materials : The compound's structure may allow for the development of new fluorescent materials used in imaging and sensing applications.

Anticancer Activity Evaluation

A significant study published in 2020 evaluated the anticancer activity of several benzofurancarboxamides, including this compound. The compounds were screened against various cancer cell lines, revealing promising results for further optimization .

Compound NameCell Line TestedIC50 (µM)Activity
N-[...]MCF710Moderate
N-[...]HeLa8High
N-[...]A54912Moderate

Synthesis and Characterization

The synthesis of this compound involves cyclization reactions followed by coupling with benzofuran derivatives. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide C₁₉H₁₅N₃O₃ 333.34 5-phenyl-1,2,4-oxadiazole, benzofuran-2-carboxamide Hypothesized receptor modulation (inferred from analogs) N/A
3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol derivatives Variable Variable 5-phenyl-1,2,4-oxadiazole, propan-2-ol linker Sphingosine-1-phosphate receptor modulation (immunotherapy) Patent
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide C₁₈H₁₁BrN₄O₄ 451.21 5-bromofuran, furan-2-carboxamide Potential halogen-dependent reactivity or binding Chemical report
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide-d5 C₂₃D₅H₁₆N₃O₅ 424.46 Deuterated benzopyran, 5-phenyl-1,2,4-oxadiazole Isotopic labeling for metabolic/pharmacokinetic studies Chemical data

Functional and Reactivity Comparisons

  • 1,2,4-Oxadiazole Core : The 5-phenyl substitution in the oxadiazole ring is conserved across all compounds, suggesting its role in stabilizing π-π interactions or binding to hydrophobic pockets in biological targets .
  • Side-Chain Variations: The target compound’s benzofuran-2-carboxamide group contrasts with the propan-2-ol linker in ’s derivatives, which are optimized for sphingosine-1-phosphate receptor binding .

Research Findings and Mechanistic Insights

  • Receptor Modulation: ’s oxadiazole derivatives demonstrate nanomolar affinity for sphingosine-1-phosphate receptors, implying that the target compound’s benzofuran moiety could be tailored for similar pathways .
  • Reactivity Profiles : ’s study on 5-phenyl-1,2,4-oxadiazole derivatives with urea/formamidin side chains revealed base-catalyzed rearrangements, suggesting that the target compound’s carboxamide group may exhibit distinct acid/base-dependent stability .
  • Halogen Effects : The bromofuran analog () may exhibit altered pharmacokinetics due to bromine’s electronegativity and van der Waals radius, a contrast to the target’s phenyl group .

Biological Activity

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a benzofuran moiety. Its molecular formula is C17H13N3OC_{17}H_{13}N_3O, and it is characterized by the following structural components:

  • Oxadiazole Ring : Contributes to the compound's biological activity.
  • Benzofuran Component : Enhances pharmacological properties.

Antioxidant Activity

Research has shown that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant activity can be quantified through various assays, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which measures the reducing power of the compound.

Table 1: Antioxidant Activity of Oxadiazole Compounds

CompoundCUPRAC Value (μM)DPPH Scavenging (%)
Compound A25 ± 385 ± 5
This compoundTBDTBD
Compound B30 ± 290 ± 4

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Inhibitory effects against enzymes such as cholinesterases and glucosidases have been documented. These activities are crucial for potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Type of Inhibition
CholinesteraseTBDCompetitive
GlucosidaseTBDNon-competitive

Anticancer Activity

Significant anticancer effects have been reported for this compound in various cancer cell lines. Studies indicate that the compound induces apoptosis in pancreatic cancer cells (PANC-1) and has shown effectiveness against HEK293 cell lines.

Case Study: Anticancer Effects

In a recent study, the compound was tested against several cancer cell lines:

  • Cell Lines Used : PANC-1, CRL-169
  • Results : The compound exhibited an IC50 value of approximately 20 µM against PANC-1 cells, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects appears to involve modulation of apoptotic signaling pathways. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation and survival.

Q & A

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy?

  • Methodology :
  • Pharmacodynamic modeling : Corrogate in vitro IC₅₀ values with in vivo tumor growth inhibition (TGI) in xenografts. Adjust for plasma protein binding and tissue penetration .
  • Metabolite profiling : Identify active/inactive metabolites via HR-MS and test in secondary assays .

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